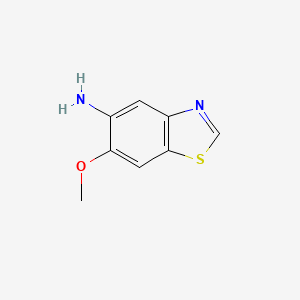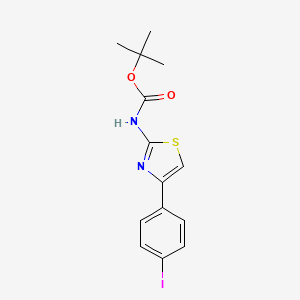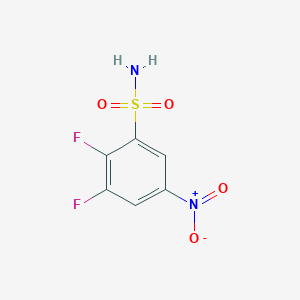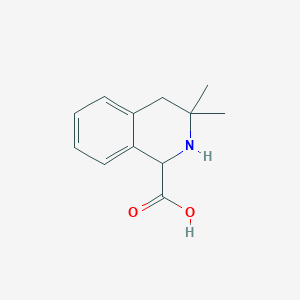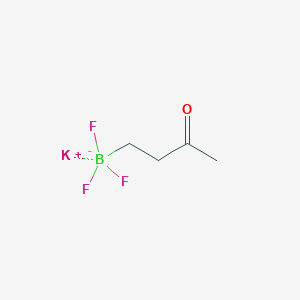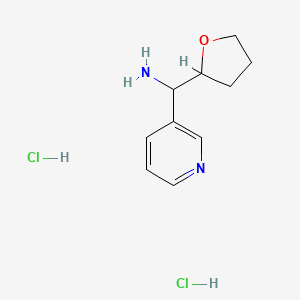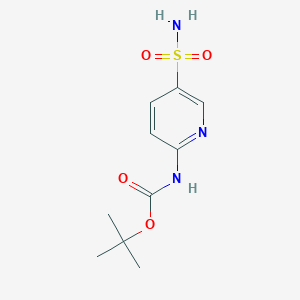
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a sulfamoyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate typically involves the reaction of 5-sulfamoylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{5-sulfamoylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate} ]
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid facilitate the removal of the tert-butyl group.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine for further reactions. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate.
tert-Butyl N-(2-pyridyl)carbamate: Another pyridine-based carbamate with similar protecting group properties.
tert-Butyl N-(4-sulfamoylphenyl)carbamate: Features a sulfamoyl group on a phenyl ring, used in similar applications.
Uniqueness: tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate is unique due to the presence of both a sulfamoyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its utility in selective reactions and its role as an intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C10H15N3O4S |
|---|---|
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14) |
InChI-Schlüssel |
CGMKRDYPPFTBQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


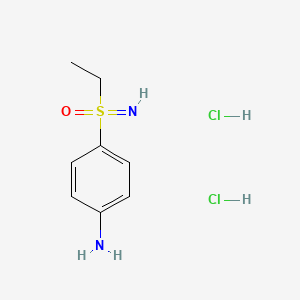
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
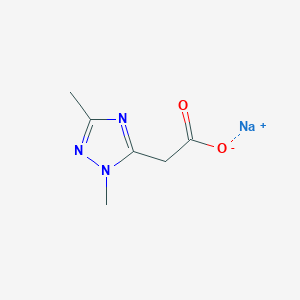
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)

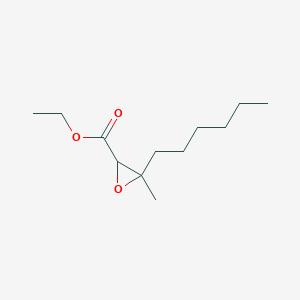
![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
